

The Discontinued Development of Lintitript: A Look at its Clinical Administration and Protocols

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Compound of Interest

Compound Name: *Lintitript*

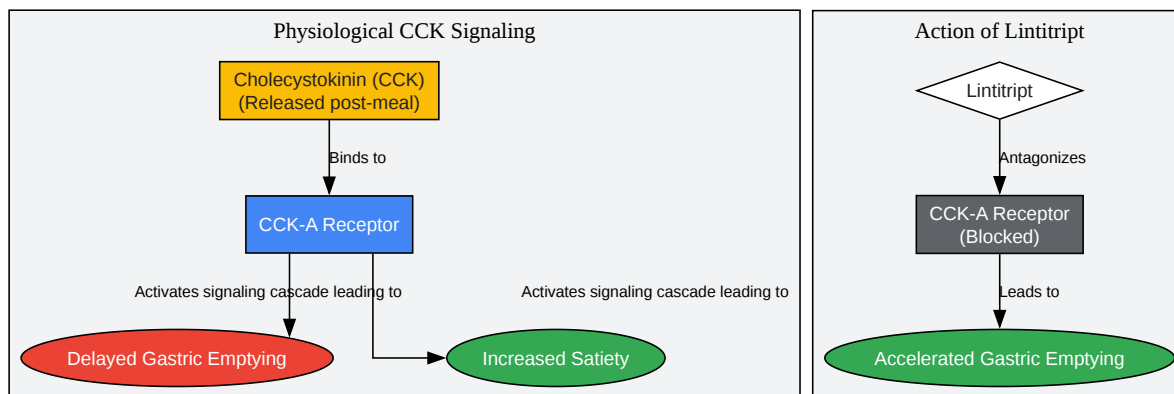
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Introduction: **Lintitript** (formerly SR 27897) is a selective antagonist of the cholecystokinin type A (CCK-A) receptor.[1] Initially investigated for the treatment of appetite disorders and pancreatic cancer, its development was halted by Sanofi in the early 2000s.[1] Despite its discontinuation, the available clinical data and mechanism of action provide valuable insights for researchers in gastroenterology and pharmacology. This document outlines the administration of **lintitript** in a key human clinical trial and provides detailed protocols based on the available research.

Mechanism of Action

Lintitript functions by competitively binding to the CCK-A receptor, thereby blocking the action of endogenous cholecystokinin (CCK).[1] CCK is a peptide hormone that plays a crucial role in various digestive processes, including the regulation of gastric emptying and gallbladder contraction, and it also acts as a satiety signal in the brain. By antagonizing the CCK-A receptor, **lintitript** was investigated for its potential to modulate these functions.



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Caption: Mechanism of action of **Lintitript** as a CCK-A receptor antagonist.

Human Clinical Trial Data

A notable human clinical trial investigated the effect of **lintitript** on gastric emptying in healthy male volunteers. The study, published in 1998, employed a randomized, double-blind, crossover design.[2]

Quantitative Data Summary

Parameter	Placebo	Lintitript (15 mg)	Percentage Change	P-value
Solid Gastric Emptying				
Lag Period	-	-	Shortened by 20%	<0.05
Area Under the Curve (AUC)	-	-	Lowered by 12%	<0.03
Half-Emptying Time ($t_{1/2}$)	-	-	Lowered by 13%	<0.03
Liquid Gastric Emptying				
Half-Emptying Time ($t_{1/2}$)	Not significantly altered	Not significantly altered	-	-
Hormonal Response				
Postprandial Plasma CCK	-	-	Markedly increased	<0.001
Postprandial Pancreatic Polypeptide	-	-	Distinctly reduced	<0.01

Data extracted from a 1998 study on the effect of **lintitript** on gastric emptying.[\[2\]](#)

Experimental Protocols

The following protocols are based on the methodology of the 1998 clinical trial.

Study Design and Participant Population

- Design: Randomized, double-blind, two-period crossover.

- Participants: Nine healthy male volunteers.
- Ethical Considerations: The study protocol was approved by an institutional ethics committee, and all participants provided written informed consent.

Investigational Product Administration

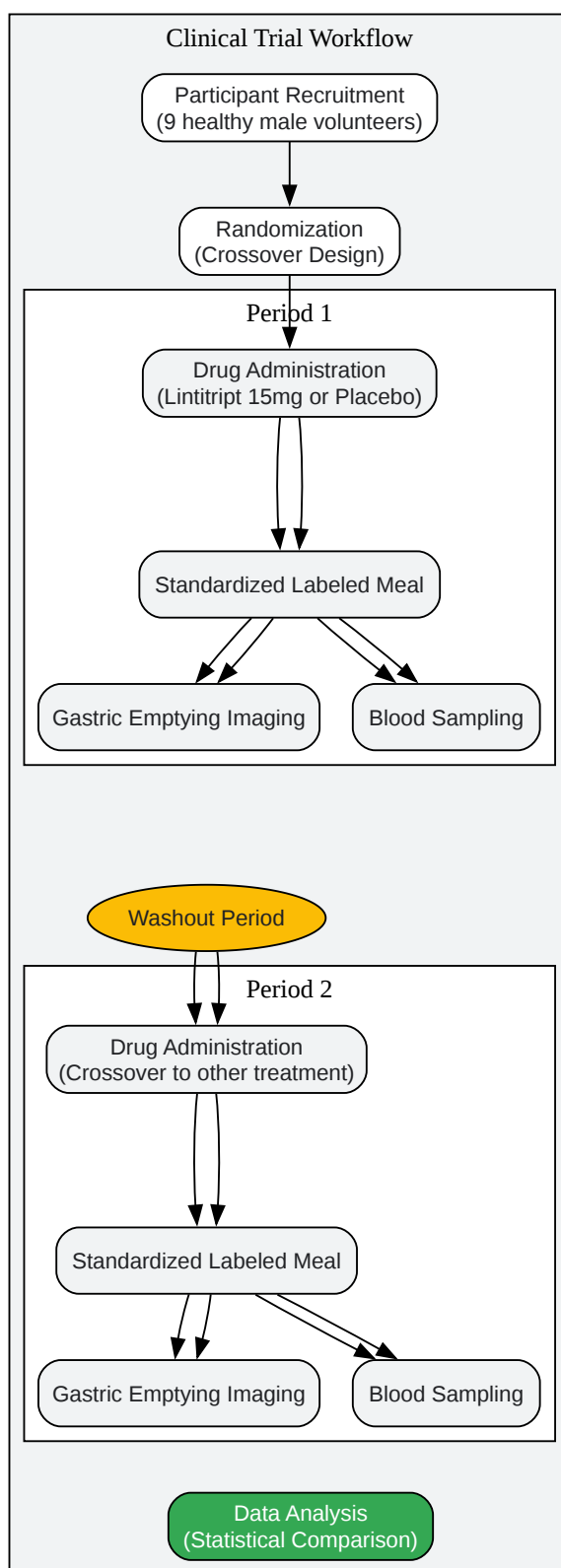
- Drug: **Lintitript**
- Dosage: 15 mg
- Route of Administration: Oral
- Timing: Administered one hour prior to meal intake.
- Control: Placebo administered on a separate occasion.

Gastric Emptying Measurement

- Test Meal: A solid-liquid meal consisting of a pancake (570 kcal) labeled with 500 μCi of $^{99\text{m}}\text{Tc}$ -sulfur colloid and 500 ml of 10% dextrose containing 80 μCi of ^{111}In -DTPA.
- Imaging: Subjects were positioned in a sitting position, and gastric emptying was assessed using a dual-headed gamma camera.
- Data Acquisition: Images were acquired continuously to determine the rate of solid and liquid emptying from the stomach.

Blood Sampling and Analysis

- Sample Collection: Blood samples were collected at regular intervals post-meal.
- Analytes: Plasma cholecystokinin (CCK) and pancreatic polypeptide (PP) levels were measured.
- Assay: A specific radioimmunoassay (RIA) was used for hormone quantification.



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Caption: Experimental workflow for the clinical trial of **Lintitript**.

Conclusion

The available data demonstrates that **lintitript** is a potent CCK-A receptor antagonist with gastrokinetic properties, specifically accelerating the gastric emptying of solids. While the development of **lintitript** was discontinued, the findings from its clinical investigation continue to contribute to the understanding of the role of CCK in gastrointestinal physiology. The protocols and data presented here serve as a valuable reference for researchers exploring CCK-A receptor antagonism and the development of novel prokinetic agents.

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References

- 1. go.drugbank.com [go.drugbank.com]
- 2. Effect of lintitript, a new CCK-A receptor antagonist, on gastric emptying of a solid-liquid meal in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
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